Differential AKT PH Domain-PIP3 Inhibition
In a head-to-head screen of 32 flavonoids using a liposome pulldown assay coupled with fluorescence spectrometry, 3,3'-dihydroxyflavone (3,3'-DHF) demonstrated a mean inhibitory activity of 7.00 ± 4.96 against the AKT pleckstrin homology (PH) domain-PIP3 interaction [1]. This activity was markedly lower than that of its close analog 3,6-dihydroxyflavone (3,6-DHF), which exhibited a 5.5-fold greater mean inhibitory activity of 38.52 ± 10.42 [1]. 3,3'-DHF also displayed weaker inhibition compared to 3,4'-dihydroxyflavone (9.30 ± 5.98) and was 7-fold less potent than the strongest inhibitor in the panel, 6,2'-dihydroxyflavone (49.04 ± 4.73) [1].
| Evidence Dimension | Inhibition of AKT PH domain-PIP3 interaction |
|---|---|
| Target Compound Data | 7.00 (Mean Activity, Arbitrary Units; SD = 4.96) |
| Comparator Or Baseline | 3,6-dihydroxyflavone: 38.52 (SD = 10.42); 3,4'-dihydroxyflavone: 9.30 (SD = 5.98); 6,2'-dihydroxyflavone: 49.04 (SD = 4.73) |
| Quantified Difference | 3,3'-DHF is 5.5-fold weaker than 3,6-DHF; 1.3-fold weaker than 3,4'-DHF; 7.0-fold weaker than 6,2'-DHF |
| Conditions | Liposome pulldown assay with fluorescence spectrometry; n ≥ 3 replicates. |
Why This Matters
This quantitative SAR data validates the selection of 3,3'-dihydroxyflavone specifically for studies requiring low or differential AKT pathway interference, as alternative dihydroxyflavones (e.g., 3,6-DHF) would introduce confounding AKT inhibition artifacts.
- [1] Kang Y, Jang G, Ahn S, Lee Y, Shim SY, Yoon Y. Regulation of AKT Activity by Inhibition of the Pleckstrin Homology Domain-PtdIns(3,4,5)P3 Interaction Using Flavonoids. J Microbiol Biotechnol. 2018;28(8):1401-1411. doi:10.4014/jmb.1804.04051. Table 1. View Source
